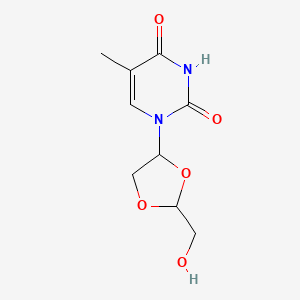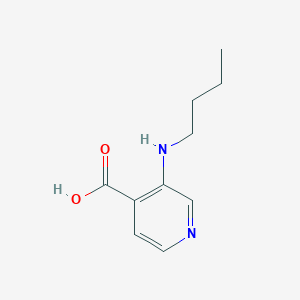![molecular formula C14H10F3N3 B13863007 2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine](/img/structure/B13863007.png)
2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group attached to the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule for various applications in pharmaceuticals and other fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-(trifluoromethyl)aniline with o-phenylenediamine in the presence of a suitable catalyst under reflux conditions. The reaction is often carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper may be employed to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF).
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are conducted under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole compounds depending on the electrophile used.
Applications De Recherche Scientifique
2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
2-(3-(trifluoromethyl)phenyl)histamine dimaleate: A compound with similar structural features but different biological activity.
Fluorinated Imidazoles and Benzimidazoles: These compounds share the imidazole or benzimidazole core with fluorine substituents, exhibiting diverse biological and chemical properties.
Uniqueness: 2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine is unique due to its specific trifluoromethyl substitution, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C14H10F3N3 |
|---|---|
Poids moléculaire |
277.24 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)9-3-1-2-8(6-9)13-19-11-5-4-10(18)7-12(11)20-13/h1-7H,18H2,(H,19,20) |
Clé InChI |
NACNACDOEUOTOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(N2)C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


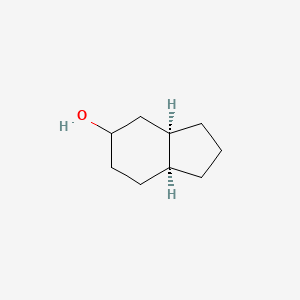
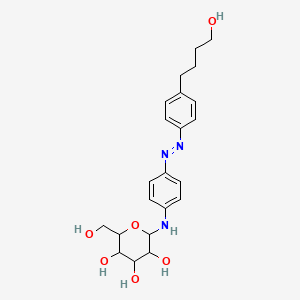
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
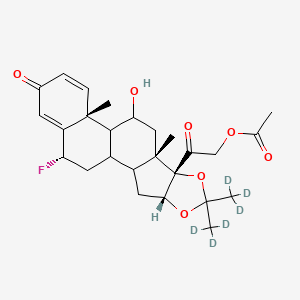
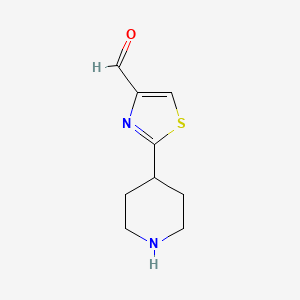
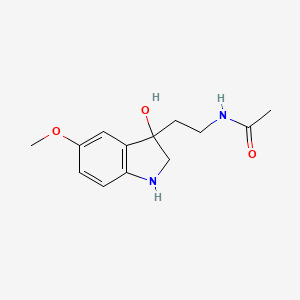
![1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate](/img/structure/B13862948.png)
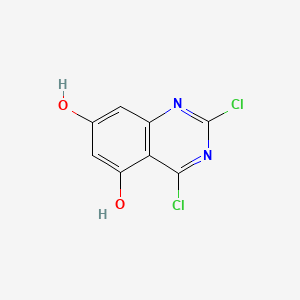
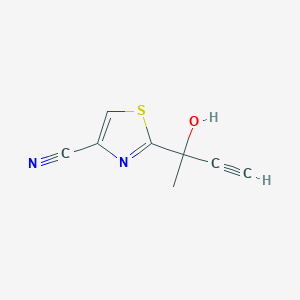
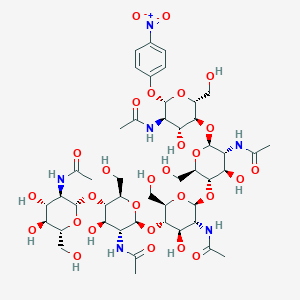
![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)
![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)
